molecular formula C20H20N4O4S B2817720 Chembl4564638 CAS No. 1359459-26-9

Chembl4564638

Cat. No.: B2817720
CAS No.: 1359459-26-9
M. Wt: 412.46
InChI Key: NLAPNVWGEDOEDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a review of any known methods for synthesizing the compound, including reaction conditions and yields .


Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, possibly using tools like MolView or ChemSpider to visualize the molecule .


Chemical Reactions Analysis

This would involve a study of how the compound reacts with other chemicals, including any known reaction mechanisms .


Physical and Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Applications in Crop Protection Research

(Gaulton et al., 2015) discuss the use of ChEMBL data in crop protection research, highlighting its utility in identifying active chemical scaffolds against specific targets, de-convoluting potential targets of phenotypic assays, and identifying potential targets/pathways for safety liabilities.

Inclusion of Diverse Bioactivity Data

The paper by (Gaulton et al., 2016) describes the expansion of ChEMBL to include a variety of bioactivity data, such as data from neglected disease screening, crop protection, drug metabolism, and bioactivity data from patents.

Bioactivity Database for Drug Discovery

(Gaulton et al., 2011) elaborate on ChEMBL as an open data database containing extensive information on bioactivity measurements, which is valuable across a wide range of chemical biology and drug-discovery research problems.

Enhancements in Database Functionality

The 2013 update of ChEMBL, discussed in (Bento et al., 2013), focuses on improvements like comprehensive tracking of compounds through clinical development, richer data models for drug targets, and methods for identifying reliable data.

Web Services for Drug Discovery Data

(Davies et al., 2015) highlight how ChEMBL web services facilitate programmatic access to drug discovery data, enabling integration into applications and workflows relevant to chemical biology and drug discovery.

Direct Deposition of Bioassay Data

(Mendez et al., 2018) discuss recent improvements in ChEMBL, including more robust capture and representation of assay details and a new data deposition system that allows updating and deposition of supplementary data.

Supporting Drug Discovery and Chemical Biology

(Hersey et al., 2019) provide an overview of ChEMBL as a chemogenomic database, facilitating the translation of genomic information into effective new drugs.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a study of how the compound interacts with biological systems .

Safety and Hazards

This would involve a review of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures .

Future Directions

This would involve a discussion of any potential future research directions or applications for the compound .

Properties

IUPAC Name

8-butyl-11-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-3-4-10-22-18(26)17-15(9-11-29-17)24-19(22)21-23(20(24)27)12-16(25)13-5-7-14(28-2)8-6-13/h5-9,11H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPNVWGEDOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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